

# Physicochemical Properties & Stock Solution Preparation

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**Compound Focus:** ROCK2-IN-8

Cat. No.: S523725

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The table below summarizes the key data for preparing a **ROCK2-IN-8** stock solution [1].

Parameter	Specification
Molecular Weight	339.37 g/mol [1]
Recommended Solvent	DMSO [1]
Solubility in DMSO	5 mg/mL (14.73 mM) [1]
Long-Term Storage	-80°C for 6 months; -20°C for 1 month [1]

## Protocol: Preparation of 10 mM Stock Solution

- Calculations:** To prepare 1 mL of a 10 mM stock solution, calculate the mass of **ROCK2-IN-8** needed using the formula:  $\text{Mass (mg)} = 10 \text{ mM} \times 0.001 \text{ L} \times 339.37 \text{ g/mol} = 3.39 \text{ mg}$ .
- Weighing:** Accurately weigh out 3.39 mg of **ROCK2-IN-8** powder.
- Dissolution:** Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.
- Mixing:** Gently vortex or sonicate the solution to ensure complete dissolution, resulting in a clear 10 mM stock solution.
- Aliquoting and Storage:** Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [1].

## In Vitro Experimental Protocols

The biological activity of **ROCK2-IN-8** can be assessed using the following adapted protocols. You will need to determine the optimal working concentration for your specific experimental conditions.

**1. Inhibition of Myosin Light Chain (MLC) Phosphorylation in A7r5 Cells** This protocol is based on a cited cellular effect study [1].

- **Cell Line:** Rat aortic smooth muscle cell line (A7r5).
- **Procedure:**
  - Culture A7r5 cells in appropriate growth medium.
  - Seed cells at a desired density and allow them to adhere overnight.
  - Prepare working concentrations of **ROCK2-IN-8** in fresh serum-free or low-serum medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO).
  - Aspirate the growth medium from the cells and add the compound-containing medium.
  - Incubate the cells with the inhibitor for **1 hour**.
  - After incubation, lyse the cells to extract proteins.
  - Analyze the lysates using **Western Blot** to detect levels of phosphorylated and total myosin light chain. An antibody specific for bisphosphorylated MLC (e.g., at Thr18/Ser19) is recommended. A reported IC<sub>50</sub> value for this assay is **0.137 μM** [1].

**2. Kinase Inhibition Assay** This is a general protocol for measuring kinase activity, adapted from methods used for other ROCK inhibitors [2].

- **Assay Type:** Z-Lyte FRET-based kinase assay or similar ADP-Glo assay.
- **Recombinant Enzyme:** ROCK2 enzyme.
- **Substrate:** A serine/threonine peptide substrate (e.g., a peptide derived from the myosin light chain sequence).
- **Procedure:**
  - In a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35), combine ROCK2 enzyme, the peptide substrate, and ATP. The reported IC<sub>50</sub> of 7.2 nM for **ROCK2-IN-8** was likely determined under optimized ( K<sub>m</sub> ) conditions for ATP and substrate [1].
  - Add a dilution series of **ROCK2-IN-8** to the reactions. Include positive (no inhibitor) and negative (no enzyme) controls.
  - Initiate the kinase reaction and incubate at room temperature for **1 hour**.
  - Stop the reaction according to the kit's instructions (e.g., with a development reagent).

- Measure the fluorescence or luminescence signal. The percentage of inhibition is calculated based on the signal reduction compared to the positive control.

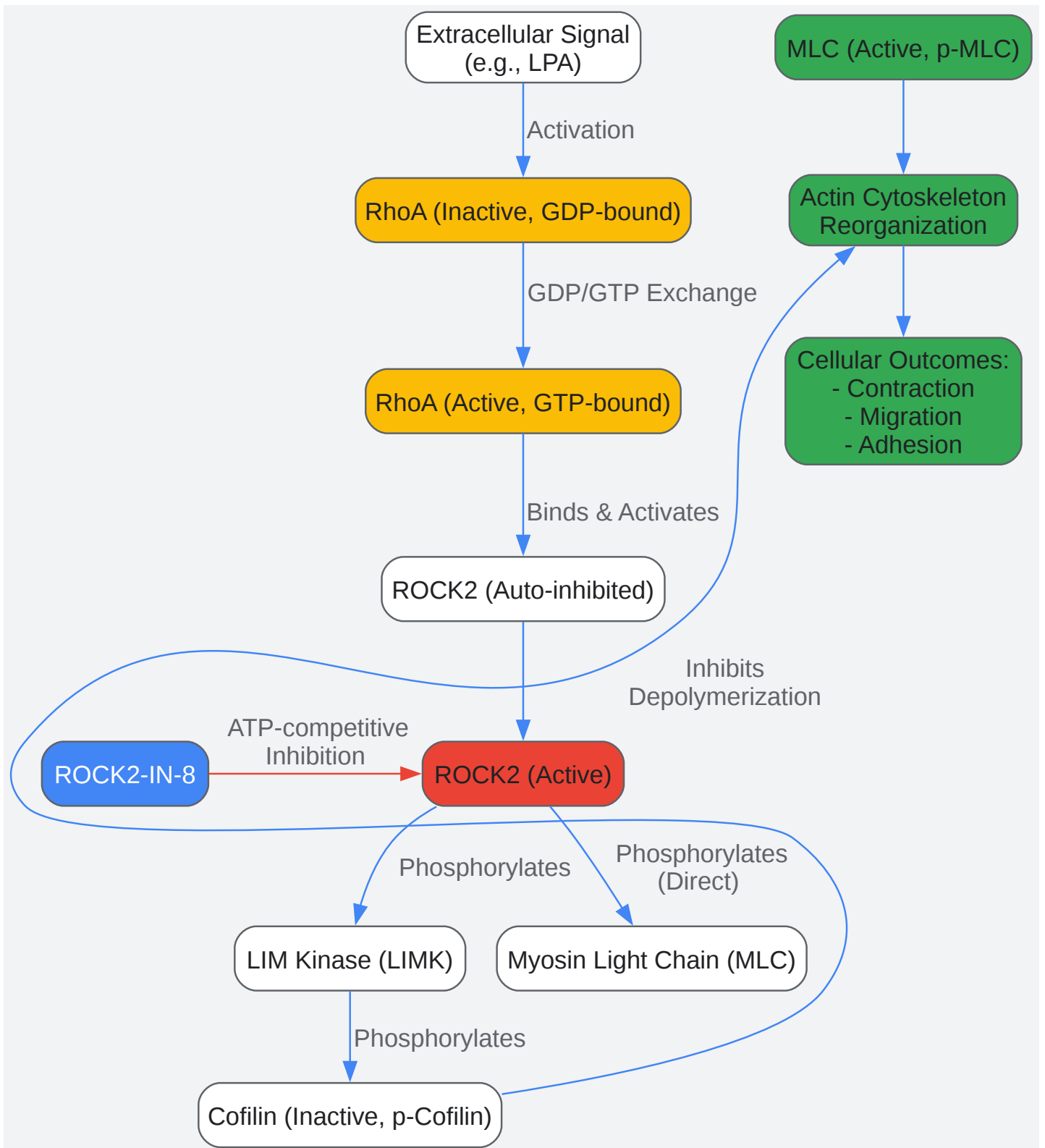
## In Vivo Formulation & Dosing

For animal studies, **ROCK2-IN-8** requires a formulation suitable for administration. The following are standard protocols for in vivo formulations of small molecule inhibitors.

Formulation	Concentration	Preparation Instructions	Key Consideration
Oral Suspension	10 mg/mL	Suspend the compound in a vehicle containing <b>0.5% methylcellulose and 0.1% Tween-80</b> in water. Vortex thoroughly to create a homogeneous suspension before dosing.	Homogeneity is critical for accurate dosing [3].
Solution for Intraperitoneal (IP) Injection	10 mg/mL	Dissolve the compound in a mixture of <b>5% DMSO, 40% PEG-300, 5% Tween-80, and 50% saline</b> . Ensure the solution is clear before administration [2].	Use a freshly prepared solution.

## ROCK2 Signaling Pathway & Inhibitor Mechanism

The following diagram illustrates the RhoA/ROCK2 signaling pathway and the mechanism of action for **ROCK2-IN-8**.



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## Important Technical Notes

- **Vehicle Controls:** Always include a vehicle control group (e.g., 0.1% DMSO for in vitro studies) to account for any non-specific effects of the solvent.
- **Solution Stability:** For the best results, prepare fresh stock solutions or use aliquots that have undergone a minimal number of freeze-thaw cycles to maintain compound stability and activity [1].
- **Dose Determination:** The IC<sub>50</sub> value of 7.2 nM is a starting point for in vitro experiments. Performing a dose-response curve is necessary to determine the optimal effective concentration in your specific cellular system [1].
- **Off-Target Effects:** Be aware that kinase inhibitors can have off-target effects. The high selectivity of **ROCK2-IN-8** is advantageous, but results should be interpreted with caution and confirmed with genetic approaches if possible [4].

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## References

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